Odoroside A

Descripción general

Descripción

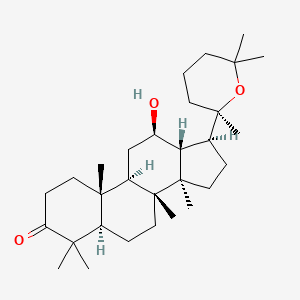

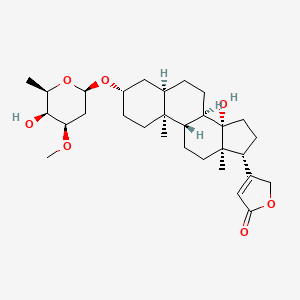

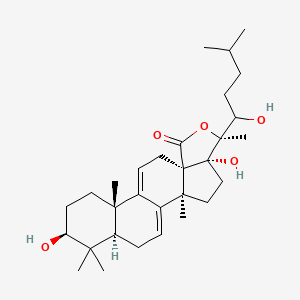

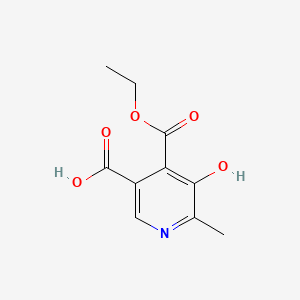

Odoroside A is a cardiac glycoside (CG) extracted from Nerium oleander . It is identified as the main glycoside in its category . It has significant anticancer activity and inhibits the activity of Na+/K±ATPase (NKA) .

Synthesis Analysis

Odoroside A is a natural product extracted from Nerium oleander . The nature of odoroside A, as well as its chemical structure, is quite similar to a well-known CG, ouabain .Molecular Structure Analysis

Odoroside A possesses a steroid skeleton, a five-membered unsaturated lactone ring, and a sugar moiety as a common structure . It fits into the CG binding pocket on the α-subunit of NKA revealed by X-ray crystallography .Chemical Reactions Analysis

Odoroside A inhibits the activity of NKA and shows significant anticancer activity . It has key interactions with Thr797 and Phe783 .Physical And Chemical Properties Analysis

Odoroside A is a powder with a molecular formula of C30H46O7 and a molecular weight of 518.7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Odoroside A, a cardiac glycoside (CG) extracted from Nerium oleander, is known to inhibit the activity of Na+/K±ATPase (NKA), a protein that helps maintain the electrochemical gradient across the cell membrane . This inhibition has significant implications for anticancer activity .

Methods of Application

The inhibitory mechanism of Odoroside A on NKA was investigated using molecular modeling techniques and docking simulation . The results were compared with the binding characteristics of three known CGs (ouabain, digoxin, and digitoxin) .

Results or Outcomes

The docking simulations indicated that Odoroside A fits into the CG binding pocket on the α-subunit of NKA . It had key interactions with Thr797 and Phe783, similar to ouabain, digoxin, and digitoxin . These results suggest that the inhibitory mechanism of Odoroside A to NKA is the same as the known CGs .

Anticancer Activity

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Odoroside A shows significant anticancer activity . It exerts its inhibitory effect on cell-surface expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1) .

Methods of Application

The anticancer activity of Odoroside A was investigated by examining its inhibitory effect on ICAM-1 .

Results or Outcomes

Odoroside A has potent inhibitory activity on Na+/K±ATPase (NKA), thereby exerting anti-inflammatory effects by blocking the Na±dependent amino acid transport and inhibiting protein synthesis .

DNA Damage Response and Repair Signaling

Specific Scientific Field

This application falls under the field of Molecular Biology .

Summary of the Application

Cardiac glycosides (CGs), including Odoroside A, have been found to affect the DNA damage response (DDR) signaling pathway . The DDR pathway serves to coordinate numerous cellular pathways to initiate cell cycle arrest, promote DNA repair, regulate replication fork firing and protection, or induce apoptosis to avoid the survival of cells with DNA damage or cells carrying mutations .

Methods of Application

The effects of cardiac glycosides on the inhibition of various types of cancer were evaluated through in vitro and in vivo studies . The structural and functional differences of CGs were focused on to identify the critical features for DDR targeting of these agents .

Results or Outcomes

Odoroside A, along with other CGs, demonstrated the ability to block cancer cell proliferation and subsequently cause cell death . Oleandrin, a derivative of Odoroside A, was found to display better cancer proliferation inhibitory activity than Odoroside A .

Drug Development

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

Odoroside A, like other cardiac glycosides (CGs), has potential applications in drug development . The inhibitory mechanism of Odoroside A is presumed to be the same as other CGs, which might be helpful to consider the application of Odoroside A in drug development .

Methods of Application

The binding of Odoroside A to Na+/K±ATPase (NKA) was investigated by docking simulation . The results were compared with the binding characteristics of three known CGs (ouabain, digoxin, and digitoxin) .

Results or Outcomes

The docking simulations indicated that Odoroside A fits into the CG binding pocket on the α-subunit of NKA . It had key interactions with Thr797 and Phe783, similar to ouabain, digoxin, and digitoxin . These results suggest that the inhibitory mechanism of Odoroside A to NKA is the same as the known CGs .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24-,26+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZZSZQZDODUAA-FNFYTULRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319113 | |

| Record name | Odoroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Odoroside A | |

CAS RN |

12738-19-1 | |

| Record name | Odoroside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12738-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Odoroside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012738191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odoroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)

![Tetrabenzo[def,LM,grs,YZ]pyranthrene](/img/structure/B577271.png)